Head-to-Head Bone Resorption Inhibition: T 23I (IC₅₀ = 64 nM) vs. Ansatrienin B (IC₅₀ = 21 nM)
In the fetal rat long bone assay, a standard ex vivo model for osteoclastic bone resorption, Antibiotic T 23I inhibits parathyroid hormone-induced ⁴⁵calcium release with an IC₅₀ of 64 nM [1]. Under identical experimental conditions, its reduced analog Ansatrienin B (Mycotrienin II) exhibits an IC₅₀ of 21 nM, representing a 3.05-fold greater potency . Both values were generated in the same laboratory using the same assay system, enabling a direct, methodologically robust potency comparison.
| Evidence Dimension | Inhibition of PTH-induced calcium release (bone resorption) |
|---|---|
| Target Compound Data | IC₅₀ = 64 nM |
| Comparator Or Baseline | Ansatrienin B (Mycotrienin II): IC₅₀ = 21 nM |
| Quantified Difference | 3.05-fold higher IC₅₀ (Ansatrienin B is more potent) |
| Conditions | Fetal rat long bone explant assay; ⁴⁵Ca release measurement |
Why This Matters
For bone resorption research, the 3-fold potency difference allows investigators to select either compound based on the desired inhibition window; T 23I's lower potency may be advantageous in partial-inhibition experimental designs.
- [1] Feuerbach, D., Waelchli, R., Fehr, T., et al. Mycotrienins. A new class of potent inhibitors of osteoclastic bone resorption. The Journal of Biological Chemistry 270(43), 25949-25955 (1995). View Source
